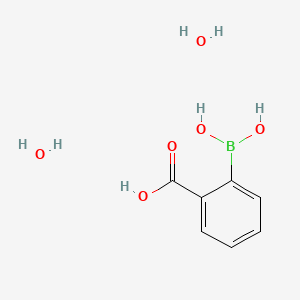

2-Carboxyphenylboronic acid dihydrate

Description

BenchChem offers high-quality 2-Carboxyphenylboronic acid dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxyphenylboronic acid dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-boronobenzoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4.2H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4,11-12H,(H,9,10);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFHPLIGSGHNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)O)(O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679598 | |

| Record name | 2-Boronobenzoic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257650-88-6 | |

| Record name | 2-Boronobenzoic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257650-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Carboxyphenylboronic Acid Dihydrate for Advanced Research and Drug Development

Introduction: The Dual-Functionality of 2-Carboxyphenylboronic Acid Dihydrate

2-Carboxyphenylboronic acid is an organic compound distinguished by the presence of both a carboxylic acid and a boronic acid group on a phenyl ring, positioned ortho to each other.[1] This unique structure makes it a valuable reagent in organic synthesis and medicinal chemistry. The dihydrate form incorporates two water molecules into its crystal structure.

The boronic acid moiety is well-known for its role in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for creating carbon-carbon bonds.[1] The carboxylic acid group, on the other hand, provides a handle for further functionalization or can influence the compound's solubility and interaction with biological targets.[1] This dual-functionality allows for its application in creating complex molecules, making it a significant tool in the synthesis of novel pharmaceutical compounds.[2] Furthermore, its ability to form reversible complexes with diols opens up applications in drug delivery and sensor technology.[1]

Comprehensive Safety Profile: A Researcher's Perspective

Understanding the safety profile of a reagent is paramount in a laboratory setting. This section provides a detailed breakdown of the Safety Data Sheet (SDS), contextualized for the research environment.

GHS Hazard Classification and Statement

2-Carboxyphenylboronic acid dihydrate is classified as hazardous under the Globally Harmonized System (GHS).[3] The key hazard statements are summarized in the table below.

| Hazard Class | Category | GHS Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Compiled from multiple safety data sheets.[3][4]

Expert Insight: The irritation potential (skin, eyes, respiratory) is the primary concern for researchers handling this compound in its solid, powdered form.[4] The fine dust can easily become airborne, leading to inhalation exposure. Therefore, engineering controls and personal protective equipment are crucial.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is a self-validating system for ensuring laboratory safety.

Handling:

-

Engineering Controls: Always handle 2-Carboxyphenylboronic acid dihydrate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[5] Ensure that eyewash stations and safety showers are readily accessible.[3][5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.

-

Body Protection: A standard laboratory coat is required.[4]

-

Respiratory Protection: For situations where dust generation is significant and cannot be controlled by ventilation, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

-

-

Hygiene Practices: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Recommended storage temperatures can vary, with some suppliers suggesting refrigeration (2-8°C or 0-10°C)[6]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[4]

The following workflow diagram illustrates the essential steps for safely handling this reagent.

Caption: Safe handling workflow for 2-Carboxyphenylboronic acid dihydrate.

Emergency and First-Aid Procedures

In the event of exposure, immediate and appropriate action is critical.

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[3] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention.[7] |

Source: Compiled from multiple safety data sheets.[3][4][7]

Key Applications in Research and Drug Development

The utility of 2-Carboxyphenylboronic acid dihydrate stems from its versatile reactivity. Below, we explore its primary application in a key synthetic reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. 2-Carboxyphenylboronic acid serves as the organoboron partner in this reaction.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) complex is the active catalyst. It is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂.

-

Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the catalytic cycle.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

The following diagram outlines the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative example of a Suzuki-Miyaura coupling using 2-Carboxyphenylboronic acid.

Objective: To synthesize 2'-carboxy-biphenyl-4-carbonitrile from 4-bromobenzonitrile and 2-Carboxyphenylboronic acid.

Materials:

-

2-Carboxyphenylboronic acid (anhydrous equivalent)

-

4-bromobenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Inert Atmosphere: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 4-bromobenzonitrile (1.0 eq), 2-Carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and degassed water to the flask. The reaction should be sufficiently dilute to ensure stirring.

-

Reaction: Heat the reaction mixture to 90°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer.

-

Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

Self-Validation: The success of the protocol is validated by characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

2-Carboxyphenylboronic acid dihydrate is a powerful and versatile reagent for researchers in organic synthesis and drug discovery. While its handling requires adherence to strict safety protocols due to its irritant properties, its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an indispensable tool. A thorough understanding of its safety data sheet, coupled with the practical insights and protocols provided in this guide, enables scientists to leverage its full potential safely and effectively in the pursuit of novel chemical entities.

References

-

SAFETY DATA SHEET - 4-Carboxyphenylboronic acid . Fisher Scientific. Available from: [Link]

-

2-Carboxyphenylboronic acid dihydrate, 1 X 1 g (704784-1G) . Alkali Scientific. Available from: [Link]

Sources

- 1. CAS 149105-19-1: 2-Carboxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

The Ortho-Effect: A Comparative Analysis of Phenylboronic Acid and 2-Carboxyphenylboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acid (PBA) and its ortho-carboxylated analogue, 2-carboxyphenylboronic acid (2-CPBA), are foundational reagents in modern organic chemistry and materials science. While structurally similar, the introduction of a carboxylic acid group adjacent to the boronic acid moiety in 2-CPBA induces profound changes in its physicochemical properties, reactivity, and application scope. This guide moves beyond a surface-level comparison to provide a detailed, mechanistic exploration of these differences. We will dissect their structural nuances, compare their roles in canonical reactions like the Suzuki-Miyaura coupling, and illuminate the unique catalytic and sensing capabilities unlocked by the bifunctional nature of 2-CPBA. This analysis is designed to equip researchers with the nuanced understanding required to select the optimal reagent and to innovate within the expanding field of organoboron chemistry.

Fundamental Molecular Attributes: More Than Just a Substituent

The journey to understanding the divergent behaviors of PBA and 2-CPBA begins at the molecular level. The presence of the ortho-carboxyl group is not a trivial modification; it fundamentally alters the molecule's electronic landscape, steric profile, and intramolecular potential.

Structural and Physicochemical Properties

Phenylboronic acid is a planar molecule with a trigonal, sp²-hybridized boron atom possessing a vacant p-orbital, which imparts its characteristic mild Lewis acidity.[1] It typically exists as a white powder, soluble in many polar organic solvents.[1] In the solid state, PBA molecules form hydrogen-bonded dimeric pairs, which then extend into a larger network.[2][3]

The introduction of the carboxylic acid group in 2-CPBA creates a bifunctional molecule with both a Lewis acidic center (boron) and a Brønsted acid center (-COOH).[4][5] This dramatically increases its polarity and solubility in aqueous media compared to PBA.[4]

Table 1: Comparison of Physicochemical Properties

| Property | Phenylboronic Acid (PBA) | 2-Carboxyphenylboronic Acid (2-CPBA) |

| Molecular Formula | C₆H₇BO₂ | C₇H₇BO₄ |

| Molar Mass | 121.93 g/mol [1] | 165.95 g/mol (anhydrous) |

| Appearance | White to off-white powder[1] | White to off-white solid[4] |

| Melting Point | 216 °C[1] | ~222-224 °C (decomposes)[6] |

| Acidity (pKa) | ~8.83[1] | pKa₁ (-COOH) ~3-4; pKa₂ (-B(OH)₂) ~8-9 |

| Solubility | Soluble in diethyl ether, ethanol; poorly soluble in hexanes.[1] | Soluble in polar solvents like water and alcohols.[4] |

The Critical Intramolecular Interaction of 2-CPBA

The most significant structural difference lies in the potential for intramolecular cyclization in 2-CPBA. The proximity of the carboxylic acid and boronic acid groups allows for a dehydration reaction to form a cyclic boronate ester known as a benzoxaborolone.[7] This equilibrium between the open-chain and cyclized forms is a defining feature of 2-CPBA's chemistry and is influenced by solvent, pH, and the presence of other coordinating species. This cyclization deactivates the Lewis acidity of the boron center, impacting its stability and reactivity in a manner not possible for PBA.[7]

Figure 1: Structural comparison showing the intramolecular equilibrium unique to 2-CPBA.

Synthesis and Comparative Reactivity

The synthetic routes to PBA and 2-CPBA are distinct, reflecting their different precursor materials. Their subsequent reactivity profiles, while overlapping in some areas, diverge significantly in others.

Synthetic Methodologies

Protocol 1: Synthesis of Phenylboronic Acid (PBA) The most common laboratory and industrial synthesis of PBA involves a Grignard reaction.[1][8]

-

Grignard Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Borylation: The Grignard reagent is then added slowly to a cooled solution (-78 °C) of trimethyl borate in anhydrous ether. This forms a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is warmed to room temperature and then quenched with an aqueous acid (e.g., HCl or H₂SO₄). The acidic workup hydrolyzes the boronate ester to yield phenylboronic acid.

-

Isolation: The product is typically extracted into an organic solvent and purified by recrystallization.

Protocol 2: Synthesis of 2-Carboxyphenylboronic Acid (2-CPBA) The synthesis of 2-CPBA typically starts from 2-tolylboronic acid, as direct borylation of benzoic acid is challenging.[6][9]

-

Precursor Preparation: 2-Tolylboronic acid is first synthesized from 2-bromotoluene using a procedure analogous to Protocol 1.

-

Oxidation: The 2-tolylboronic acid is dissolved in an aqueous base (e.g., NaOH solution). A solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise.[9]

-

Temperature Control (Critical): The reaction temperature must be strictly maintained, typically between 40-50 °C, to prevent over-oxidation and side reactions like homocoupling.[6][9]

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then carefully acidified with a strong acid (e.g., HCl) to a pH of ~2, which precipitates the 2-carboxyphenylboronic acid product.[9]

Reactivity in Key Transformations

A. Suzuki-Miyaura Cross-Coupling This Nobel Prize-winning reaction is the cornerstone application for most boronic acids, including PBA and 2-CPBA.[10][11] Both serve as effective nucleophilic partners, transferring their respective aryl groups to an electrophilic organohalide or triflate in the presence of a palladium catalyst and a base.[10][12]

-

Phenylboronic Acid: It is the archetypal reagent for introducing an unsubstituted phenyl group, a common step in the synthesis of biaryl structures found in pharmaceuticals, agrochemicals, and liquid crystals.[11][13]

-

2-Carboxyphenylboronic Acid: It is used specifically when the desired product is a biaryl-2-carboxylic acid.[6][9] The presence of the carboxyl group can sometimes influence the choice of base and solvent but generally does not inhibit the reaction. The resulting biaryl-2-carboxylic acids are valuable precursors for lactones and other complex heterocyclic systems.

Figure 2: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Diol Binding and Sensing A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- or 1,3-diols, such as those found in carbohydrates.[14][15] This interaction involves a change in the boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³), a property widely exploited in the design of sensors for glucose and other sugars.[16][17]

-

Phenylboronic Acid: PBA is a model compound for diol binding and has been incorporated into countless polymers and hydrogels for glucose-responsive insulin delivery systems and diagnostic sensors.[17][18] The binding is pH-dependent, becoming significantly stronger at pH values above its pKa.

-

2-Carboxyphenylboronic Acid: The ortho-carboxyl group adds a layer of complexity and opportunity. The intramolecular cyclization to the benzoxaborolone form competes with intermolecular diol binding.[7] However, this can be advantageous. For instance, certain diols can displace the internal B-O bond, leading to a "turn-on" sensing mechanism that is not possible with simple PBA.[19] The Brønsted acidity of the carboxyl group also makes the local pH environment a critical factor in its binding behavior.

C. Organocatalysis While often viewed as reagents, boronic acids can also function as mild Lewis acid catalysts.[20][21] They can activate hydroxyl-containing functional groups, such as carboxylic acids and alcohols, toward nucleophilic attack.[22]

-

Phenylboronic Acid: PBA can catalyze reactions like amidations and esterifications by forming a mixed anhydride with a carboxylic acid, thereby activating the carbonyl group.[20]

-

2-Carboxyphenylboronic Acid: This is where 2-CPBA truly distinguishes itself. Its bifunctional nature allows it to operate through unique catalytic cycles. It can act as a Lewis acid-assisted Brønsted acid catalyst.[5] For example, in the racemization of certain alcohols, 2-CPBA is proposed to form a spirocyclic boronate complex with a co-catalyst like oxalic acid, creating a highly acidic species that facilitates the reaction via a carbocation intermediate.[5] This mode of activation is inaccessible to monofunctional PBA.

A Comparative Look at Applications

The distinct properties of PBA and 2-CPBA translate into both overlapping and divergent fields of application.

Table 2: Primary Application Areas

| Application Domain | Phenylboronic Acid (PBA) | 2-Carboxyphenylboronic Acid (2-CPBA) |

| Cross-Coupling | Workhorse reagent for introducing phenyl groups in Suzuki, Chan-Lam, and other couplings.[13][14] | Specialized reagent for synthesizing biaryl-2-carboxylic acids.[6][9] |

| Sensing | Foundation for glucose sensors and stimuli-responsive materials based on simple diol binding.[13][17] | Used in more complex, potentially "turn-on" sensors by leveraging the open-closed equilibrium.[19] |

| Catalysis | Mild Lewis acid catalyst for dehydrative condensations (e.g., amidation).[20][23] | Unique bifunctional catalyst for transformations like alcohol racemization and specialized dehydrations.[5][7] |

| Drug Delivery | Incorporated into polymers for glucose- or pH-responsive drug release.[16][24] | Used to form complexes with diol-containing drugs or as a targeting ligand for sialic acid on cancer cells.[4][18] |

| Medicinal Chemistry | Serves as a fragment or building block for various therapeutic agents.[25] | Can act as an enzyme inhibitor or a precursor to benzoxaborole drugs.[7][26] |

Experimental Workflow: A Comparative Assay

To illustrate the practical differences, consider a conceptual experiment designed to compare the pH-dependent diol-binding behavior of PBA and 2-CPBA.

Protocol 3: Comparative Analysis of Diol Binding using Alizarin Red S (ARS)

Alizarin Red S is a dye containing a catechol (1,2-diol) unit. Its binding to a boronic acid can be monitored by UV-Vis or fluorescence spectroscopy, providing a proxy for carbohydrate interaction.

-

Stock Solution Preparation: Prepare stock solutions of PBA, 2-CPBA, and ARS in a suitable solvent (e.g., 5% DMSO in water).

-

pH Buffer Preparation: Prepare a series of aqueous buffers spanning a pH range from 4 to 10 (e.g., acetate, phosphate, borate buffers).

-

Assay Setup: In a 96-well plate, combine fixed concentrations of ARS with varying concentrations of either PBA or 2-CPBA across the full pH range.

-

Incubation & Measurement: Allow the plates to equilibrate, then measure the absorbance or fluorescence at the characteristic wavelength for the ARS-boronate complex.

-

Data Analysis: Plot the spectroscopic signal as a function of boronic acid concentration at each pH. Calculate the apparent binding constant (Ka) for each compound at each pH.

Expected Outcome: The analysis would likely show that PBA exhibits a classic sigmoidal binding curve with a sharp increase in affinity as the pH surpasses its pKa (~8.8). In contrast, 2-CPBA would likely show a more complex, bimodal pH-dependence due to the interplay between the carboxylic acid pKa, the boronic acid pKa, and the open-chain vs. cyclized equilibrium. This experiment directly visualizes the functional consequences of the ortho-carboxyl group.

Figure 3: Workflow for a comparative diol binding assay.

Conclusion

While phenylboronic acid and 2-carboxyphenylboronic acid are both classified as arylboronic acids, they represent a compelling case study in how a single, strategically placed functional group can redefine a molecule's chemical personality. PBA remains an invaluable and versatile "workhorse" reagent, prized for its simplicity and reliability in C-C bond formation and as a fundamental platform for sensor design. 2-Carboxyphenylboronic acid, however, is a specialized tool that offers a higher degree of complexity and functionality. Its intramolecular equilibrium and bifunctional (Lewis/Brønsted acid) nature unlock unique opportunities in advanced sensor design, targeted synthesis, and organocatalysis. For the discerning researcher, understanding these core differences is paramount to not only selecting the right tool for the job but also to designing the next generation of innovative chemical systems.

References

- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071–3075.

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

- Tao, B., Goel, S. C., Singh, J., & Boykin, D. W. (2002). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Synthesis, 2002(08), 1043–1046.

-

Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]

- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071–3075.

-

The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019). Accounts of Chemical Research, 52(11), 3246–3256. [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst. Journal of the American Chemical Society, 124(50), 15152–15153. [Link]

- Tao, B., Goel, S. C., Singh, J., & Boykin, D. W. (2002). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Synthesis, 2002(08), 1043–1046.

-

Springsteen, G., & Wang, B. (2002). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society, 124(8), 1564–1565. [Link]

-

Hall, D. G. (2011). Boronic acid catalysis. Chemical Society Reviews, 40(8), 4178–4193. [Link]

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071–3075. [Link]

-

Flanagan, K. A., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1320–1322. [Link]

-

Boronic Acid Catalysis for Diol Activation under Lewis Base Promotion: Site-Selective Propargylation of Carbohydrates. (2023). Journal of the American Chemical Society, 145(2), 1146–1156. [Link]

-

The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019). Accounts of Chemical Research, 52(11), 3246–3256. [Link]

-

Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(13), 3475–3496. [Link]

-

Phenylboronic Acid-polymers for Biomedical Applications. (2017). Current Medicinal Chemistry, 24(17), 1796–1815. [Link]

-

Jiang, C. (2019, May 27). Boronic acid catalysis. SlideShare. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science, 14(02), 001–011. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Prisys. (n.d.). Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine. Retrieved from [Link]

-

Bocan. (n.d.). Cas No. 149105-19-1 2-Carboxyphenylboronic acid. Retrieved from [Link]

-

Synthesis of Phenylboronic Acids in Continuous Flow by Means of a Multijet Oscillating Disc Reactor System Operating at Cryogenic Temperatures. (2012). Organic Process Research & Development, 16(5), 971–986. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2589. [Link]

-

University of Pittsburgh. (2023, April 10). Boronic Acid Mediated Cellular Delivery of Therapies. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Carboxyphenylboronic Acid. Retrieved from [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports, 14(1), 540. [Link]

- Process for the preparation of substituted phenylboronic acids. (2003).

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2022). Journal of Nanostructures, 12(3), 643–654. [Link]

-

Catalytic and Biological Applications of Benzoxaborolones. (2014). MIT DSpace. [Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1998). The Journal of Organic Chemistry, 63(23), 8224–8228. [Link]

- Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. (2015).

-

Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022). The Journal of Organic Chemistry, 87(18), 12389–12394. [Link]

-

Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. (2023). Nature Communications, 14(1), 6049. [Link]

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (2007). Journal of Medicinal Chemistry, 50(22), 5437–5445. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. CAS 149105-19-1: 2-Carboxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Catalytic and Biological Applications of Benzoxaborolones [dspace.mit.edu]

- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylboronic Acid | Suzuki Coupling Reagent [chemicalbull.com]

- 14. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 15. Boronate-Mediated Biologic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. News - Phenylboronic Acid: The ‘Versatile Tool’ in Organic Synthesis and Biomedicine [shlzpharma.com]

- 18. japsonline.com [japsonline.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 22. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. arborpharmchem.com [arborpharmchem.com]

Methodological & Application

Advanced Bioconjugation with 2-Carboxyphenylboronic Acid (2-CPBA)

Application Note & Protocol Guide

Abstract

Standard phenylboronic acid (PBA) chemistries have long been hampered by a high pKa (~8.8), necessitating alkaline conditions (pH > 8.5) for effective diol binding. This requirement is often incompatible with sensitive glycoproteins and live-cell applications.

This guide details the application of 2-Carboxyphenylboronic acid (2-CPBA) , a "Wulff-type" boronic acid derivative. Due to an intramolecular ortho-group effect, 2-CPBA exhibits a significantly lower effective pKa, enabling high-affinity, reversible bioconjugation with cis-diols (sugars, RNA, catechols) at physiological pH (7.4) . This note provides mechanistic insights, a validated resin-immobilization protocol, and a workflow for glycoprotein enrichment.

Mechanism of Action: The "Ortho" Effect

The superior performance of 2-CPBA over unsubstituted PBA stems from the participation of the ortho-carboxylic acid group.

The Wulff-Type Interaction

In aqueous media, 2-CPBA exists in equilibrium with a cyclic anhydride form known as benzoxaborolone . Upon binding a 1,2- or 1,3-diol (such as those found in sialic acid or ribose), the boron atom transitions from a trigonal planar (

Crucially, the ortho-carbonyl oxygen coordinates with the boron center or acts as an intramolecular proton trap. This stabilizes the tetrahedral intermediate, effectively lowering the operational pKa to the 6.5–7.5 range. This allows for:

-

Neutral pH Binding: Efficient capture of glycans at pH 7.4.

-

Oxidative Stability: 2-CPBA is up to

times more resistant to H

Chemical Pathway Diagram

Figure 1: The equilibrium of 2-CPBA. The formation of the benzoxaborolone intermediate facilitates diol binding at neutral pH.

Application 1: Synthesis of 2-CPBA Affinity Resins

To use 2-CPBA for glycoprotein enrichment, it must be immobilized on a solid support.[1] Note: Direct conjugation via the carboxylic acid (using EDC/NHS) converts the acid to an amide. Fortunately, ortho-carboxamides also exhibit Wulff-type stabilization (though slightly weaker than the free acid), maintaining neutral pH binding capability.

Protocol A: Immobilization on Amine-Magnetic Beads

Purpose: Create a solid-phase extraction tool for glycated proteins.

Materials:

-

Amine-terminated Magnetic Beads (or Agarose)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Coupling Buffer: 0.1 M MES, pH 5.0

-

Blocking Buffer: 1 M Ethanolamine, pH 8.5

Step-by-Step Procedure:

-

Activation:

-

Dissolve 2-CPBA (10 equivalents relative to bead amine content) in Coupling Buffer.

-

Add EDC (10 equiv) and NHS (10 equiv).

-

Incubate for 15 minutes at Room Temperature (RT) to form the NHS-ester.

-

Expert Insight: 2-CPBA has low solubility in acidic water. Predissolve in a minimal volume of DMSO before adding to the MES buffer.

-

-

Coupling:

-

Wash Amine-Beads (1 mL slurry) 3x with Coupling Buffer.

-

Add the activated 2-CPBA solution to the beads.

-

Rotate/Shake for 2–4 hours at RT.

-

-

Blocking & Washing:

-

Remove supernatant.

-

Add Blocking Buffer (Ethanolamine) and incubate for 30 mins to quench unreacted NHS esters.

-

Wash beads 3x with PBS (pH 7.4).

-

Validation: Store beads in 20% Ethanol at 4°C.

-

Application 2: Glycoprotein Enrichment Workflow

This protocol utilizes the resin generated in Protocol A to enrich glycoproteins (e.g., antibodies, erythropoietin) from complex lysates.

Protocol B: Capture and Release

Buffer Systems:

-

Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. (Avoid Tris, as it contains 1,2-diols that compete for binding).

-

Wash Buffer: Binding Buffer + 0.1% Tween-20.

-

Elution Buffer (Gentle): 0.2 M Sorbitol in Binding Buffer.

-

Elution Buffer (Harsh): 100 mM Acetic Acid, pH 2.8.

Step-by-Step Procedure:

-

Equilibration:

-

Wash 50 µL of 2-CPBA-beads 3x with Binding Buffer.

-

-

Sample Loading (Capture):

-

Washing:

-

Wash beads 3x with Wash Buffer to remove non-glycosylated proteins (e.g., BSA).

-

-

Elution (The "Sorbitol Rescue"):

-

Add 50 µL Elution Buffer (Sorbitol). Incubate for 15 minutes.

-

Collect supernatant.[6] Repeat 2x.

-

Mechanism:[3][8] Sorbitol is a polyol with higher affinity for the boronate than the glycoprotein, effectively displacing the protein by competitive exchange. This preserves protein structure better than acid elution.

-

Workflow Visualization

Figure 2: Glycoprotein enrichment workflow. Sorbitol elution is recommended for downstream functional assays.

Comparative Data: 2-CPBA vs. PBA

The following table highlights why 2-CPBA is the superior choice for physiological bioconjugation.

| Feature | Phenylboronic Acid (PBA) | 2-Carboxyphenylboronic Acid (2-CPBA) |

| pKa | ~8.8 | ~7.2 (Effective) |

| Optimum Binding pH | pH 8.5 – 9.5 | pH 7.0 – 7.5 |

| Oxidative Stability | Low (Rapid oxidation by H2O2) | High (Stable in biological redox) |

| Binding Mechanism | Simple Ionization | Wulff-type Intramolecular Coordination |

| Primary Application | Industrial chromatography | Live cell labeling, Proteomics, ADCs |

Troubleshooting & Expert Tips

-

Buffer Interference: Never use Tris, Tricine, or Bicine buffers during the binding step. These molecules contain 1,2-diol or 1,2-aminoalcohol motifs that irreversibly block the boronic acid sites. Use HEPES, Phosphate, or MOPS.

-

Solubility: Free 2-CPBA can be difficult to dissolve in pure water. Dissolve in a small volume of DMSO or 0.1 M NaOH before adjusting to physiological pH.

-

Steric Hindrance: If capturing large glycoproteins (e.g., IgM), use a resin with a long spacer arm (e.g., PEG-linker) between the bead and the 2-CPBA to improve accessibility.

References

-

Mechanistic Foundation: Hall, D. G. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. Link

-

Oxidative Stability & pKa: Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS). Link

-

Wulff-Type Affinity: Liu, Z., et al. (2012). A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition.[9][10] Chemical Communications.[9] Link

-

General Protocol Grounding: Conduct Science. (2019). Affinity Chromatography Protocol.[6][11] Link

Sources

- 1. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 149105-19-1: 2-Carboxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pnas.org [pnas.org]

- 5. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. conductscience.com [conductscience.com]

- 7. agilent.com [agilent.com]

- 8. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. cube-biotech.com [cube-biotech.com]

Application Notes & Protocols: A Comprehensive Guide to the Preparation of Boronic Acid Pinacol Esters from 2-Carboxyphenylboronic Acid

Introduction: The Strategic Importance of Pinacol Esters in Modern Chemistry

Boronic acids and their derivatives are foundational pillars in contemporary organic synthesis, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These reactions are crucial for the construction of carbon-carbon bonds, a process central to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. While free boronic acids are versatile, they often present challenges related to handling and stability. They have a propensity to undergo spontaneous dehydration to form cyclic trimers known as boroxines and can be difficult to purify due to their polarity.

To circumvent these issues, the boronic acid functional group is frequently protected as a pinacol ester. Pinacol boronate esters are generally stable, crystalline solids that are less polar and easier to handle than their corresponding free acids.[1] They are sufficiently stable for chromatographic purification yet reactive enough to be used directly in many cross-coupling reactions without deprotection.[1]

This guide focuses specifically on the preparation of the pinacol ester of 2-carboxyphenylboronic acid. This particular substrate is of significant interest as the resulting product, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a bifunctional molecule. It allows for subsequent modification at either the boronic ester moiety via cross-coupling or at the carboxylic acid group through esterification or amidation, making it a valuable building block for creating diverse molecular architectures.

Mechanism and Scientific Rationale: Navigating the Equilibrium

The esterification of a boronic acid with a diol, such as pinacol, is a reversible condensation reaction that produces the boronic ester and water as a byproduct.

R-B(OH)₂ + HO-C(CH₃)₂-C(CH₃)₂-OH ⇌ R-B(O-C(CH₃)₂)₂ + 2 H₂O

To achieve a high yield of the desired pinacol ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is accomplished by actively removing the water generated during the reaction. Two common and effective laboratory techniques for this are:

-

Use of a Chemical Dehydrating Agent: Anhydrous salts, most commonly magnesium sulfate (MgSO₄), are added to the reaction mixture to sequester the water as it is formed. This method is operationally simple and is often effective at or near room temperature.[2]

-

Azeotropic Distillation: The reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene or diethyl ether. Using a Dean-Stark apparatus, the azeotrope is continuously distilled from the reaction mixture. Upon condensation, the water separates from the less dense organic solvent, allowing the dried solvent to be returned to the reaction flask while the water is collected in the trap. This continuous removal of water effectively drives the reaction to completion.

A unique feature of 2-carboxyphenylboronic acid is its ability to exist in equilibrium with a stable intramolecularly dehydrated form, a cyclic borolactone. This inherent stability can influence the esterification reaction. However, the presence of the free carboxylic acid has been shown to be compatible with the selective esterification of the boronic acid moiety, as evidenced by the commercial availability and widespread use of the final product, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.[3][4][5][6]

Experimental Protocols

Two robust protocols are presented below for the preparation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The choice between them may depend on the scale of the reaction and available laboratory equipment.

Protocol 1: Dehydration with Anhydrous Magnesium Sulfate

This method is based on well-established procedures from Organic Syntheses and is highly reliable for a range of boronic acids.[2][7][8] It is particularly convenient for smaller to medium-scale preparations where the setup of a Dean-Stark apparatus may be less practical.

Caption: Workflow for pinacol ester synthesis using a dehydrating agent.

| Reagent/Material | Molecular Wt. | Amount (for 10 mmol scale) | Molar Equiv. | Notes |

| 2-Carboxyphenylboronic acid | 165.95 g/mol | 1.66 g | 1.0 | Ensure it is dry. |

| Pinacol | 118.17 g/mol | 1.18 g | 1.0 | Use anhydrous grade if available. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | 2.41 g | 1.5 | Must be anhydrous. Can be dried in an oven at >200°C before use. |

| Diethyl Ether (anhydrous) | 74.12 g/mol | 50 mL | - | Anhydrous grade is recommended. |

| Round-bottom flask (100 mL) | - | 1 | - | Oven-dried before use. |

| Magnetic stirrer and stir bar | - | 1 | - | |

| Inert atmosphere setup (e.g., Argon) | - | 1 | - | Recommended to prevent hydrolysis from atmospheric moisture. |

-

Flask Preparation: Place a magnetic stir bar into a 100 mL oven-dried, two-necked round-bottom flask. Allow the flask to cool to room temperature under a stream of inert gas (e.g., Argon or Nitrogen).

-

Charging Reagents: To the flask, add 2-carboxyphenylboronic acid (1.66 g, 10.0 mmol, 1.0 equiv), pinacol (1.18 g, 10.0 mmol, 1.0 equiv), and anhydrous magnesium sulfate (2.41 g, 15.0 mmol, 1.5 equiv).

-

Solvent Addition: Add 50 mL of anhydrous diethyl ether to the flask via syringe or cannula.

-

Reaction: Seal the flask and stir the resulting suspension vigorously at room temperature under an inert atmosphere for 24 hours. The progress of the reaction can be monitored by TLC or ¹H NMR of an aliquot (after filtering off the solids).

-

Filtration: Upon completion, filter the suspension through a sintered glass funnel or a Büchner funnel with filter paper to remove the magnesium sulfate and any unreacted starting material.

-

Washing: Wash the collected solids on the filter with two additional portions of diethyl ether (2 x 15 mL) to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a white to off-white solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Protocol 2: Azeotropic Water Removal with a Dean-Stark Apparatus

This method is highly effective and easily scalable. It is the classic approach for driving esterification equilibria to completion by physically removing the water byproduct.

Caption: Workflow for pinacol ester synthesis using a Dean-Stark apparatus.

| Reagent/Material | Molecular Wt. | Amount (for 10 mmol scale) | Molar Equiv. | Notes |

| 2-Carboxyphenylboronic acid | 165.95 g/mol | 1.66 g | 1.0 | Ensure it is dry. |

| Pinacol | 118.17 g/mol | 1.18 g | 1.0 | |

| Toluene | 92.14 g/mol | 60 mL | - | Reagent grade is sufficient. |

| Round-bottom flask (100 mL) | - | 1 | - | |

| Dean-Stark Apparatus and Condenser | - | 1 set | - | Ensure glassware is clean and dry. |

| Magnetic stirrer and stir bar | - | 1 | - | |

| Heating mantle or oil bath | - | 1 | - |

-

Apparatus Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Charging Reagents: Add 2-carboxyphenylboronic acid (1.66 g, 10.0 mmol, 1.0 equiv) and pinacol (1.18 g, 10.0 mmol, 1.0 equiv) to the flask.

-

Solvent Addition: Add 60 mL of toluene to the flask.

-

Reaction: Heat the mixture to reflux using a heating mantle or oil bath. Toluene and water will begin to co-distill as an azeotrope (boiling point ~84°C). The condensed liquids will collect in the Dean-Stark trap. As water is denser than toluene, it will form a lower layer in the trap while the toluene overflows and returns to the reaction flask.

-

Monitoring: Continue the reflux until no more water collects in the side arm of the trap (typically 2-4 hours). The theoretical amount of water to be collected is approximately 0.36 mL (20 mmol).

-

Cooling and Concentration: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature. Remove the Dean-Stark trap and condenser. Concentrate the reaction mixture using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure product.

Conclusion and Further Applications

The successful synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid provides a versatile and stable intermediate for drug discovery and synthetic chemistry. Both the dehydrative agent and azeotropic distillation methods are effective and reliable for this transformation. The resulting product is an ideal substrate for sequential functionalization, enabling researchers to perform Suzuki-Miyaura coupling at the boronic ester site and a variety of transformations, such as amide bond formation, at the carboxylic acid site. This bifunctionality is a powerful tool for building molecular complexity and generating libraries of compounds for screening and development.

References

-

Aggarwal, V. K., et al. (2011). N,N-Diisopropyl-carbamic acid 3-phenyl-propyl ester. Organic Syntheses, 88, 8. [Link]

-

Charette, A. B., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

Chem-Station International Edition. (2016). Protecting Groups for Boronic Acids. [Link]

-

Gembus, V., et al. (2025). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. ACS Medicinal Chemistry Letters. [Link]

-

Hall, D. G., et al. (2016). Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses, 94, 234-249. [Link]

-

PureSynth. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid. [Link]

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

-

Wikipedia. Dean–Stark apparatus. [Link]

-

World of Molecules. 2-Carboxyphenylboronic acid,pinacol ester. [Link]

Sources

- 1. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 1187591-17-8 [sigmaaldrich.com]

- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | 180516-87-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: 2-Carboxyphenylboronic Acid (2-CPBA) Solubility & Optimization

Ticket ID: #SOL-2CPBA-001 Subject: Solubility issues in non-polar solvents (Toluene, Hexane, DCM) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering precipitation or phase separation when attempting to dissolve 2-Carboxyphenylboronic acid (2-CPBA) in non-polar solvents. This is not a user error; it is a fundamental thermodynamic limitation driven by the molecule's "dual-polarity" and ortho-substitution pattern.

2-CPBA possesses two highly polar hydrogen-bonding groups (–COOH and –B(OH)₂) in an ortho relationship. This leads to high lattice energy in the solid state and a strong preference for polar protic solvents (MeOH, Water). To utilize this reagent in non-polar environments (common for Suzuki-Miyaura couplings), you must disrupt these intermolecular networks or chemically modify the substrate.

Part 1: The Diagnostic Matrix (Root Cause Analysis)

Before altering your protocol, use this logic flow to identify the specific solubility barrier you are facing.

Figure 1: Troubleshooting logic for 2-CPBA solubility issues. Use this to select the correct protocol below.

Part 2: Technical Protocols

Protocol A: The Cosolvent System (Immediate Fix)

Best for: Standard Suzuki couplings where strict anhydrous conditions are not required. Mechanism: Alcohols disrupt the intermolecular Hydrogen-bonding network of the 2-CPBA crystal lattice, allowing the non-polar solvent to solvate the aromatic ring.

| Component | Role | Recommended Ratio (v/v) |

| Toluene | Primary non-polar carrier | 4 Parts |

| Ethanol (or MeOH) | H-bond disruptor (Solubilizer) | 1 Part |

| Water | Base carrier (K₂CO₃/Na₂CO₃) | 1 Part |

Step-by-Step:

-

Suspend 2-CPBA in Toluene. It will remain a solid.

-

Add Ethanol slowly. You will observe the suspension clarify as the alcohol solvates the polar head groups.

-

Add the aqueous base last.

-

Critical Note: If using Pd(PPh₃)₄, ensure the mixture is degassed thoroughly, as alcohols can increase oxygen solubility.

Protocol B: Biphasic Phase Transfer (The "Water" Approach)

Best for: Scale-up reactions where flammable alcohols are undesirable, or when using water-soluble bases. Mechanism: Instead of dissolving the boronic acid in the organic layer, we force the reaction to occur at the interface using a Phase Transfer Catalyst (PTC).

Reagents:

-

Solvent: Toluene (or Xylene for higher temps).

-

Base: 2M Na₂CO₃ (aq).

-

Catalyst Additive: TBAB (Tetrabutylammonium bromide).

Workflow:

-

Dissolve the aryl halide and Pd-catalyst in Toluene.

-

Dissolve 2-CPBA in the aqueous base solution (It will dissolve readily as the boronate salt).

-

Mix the two phases.

-

Add 0.5 - 1.0 equiv of TBAB .

-

Vigorous stirring (>1000 RPM) is mandatory to maximize interfacial surface area.

Protocol C: Derivatization to Pinacol Ester (The Robust Solution)

Best for: Sensitive syntheses, purification requirements, or strictly anhydrous non-polar reactions. Mechanism: Converting the polar -B(OH)₂ and -COOH groups into lipophilic esters eliminates the H-bonding network, making the molecule highly soluble in Hexane, DCM, and Toluene.

Figure 2: Synthesis workflow for converting 2-CPBA to its lipophilic pinacol ester form.

Procedure:

-

Combine 2-CPBA (1 equiv) and Pinacol (1.1 equiv) in anhydrous THF or Et₂O.

-

Add anhydrous MgSO₄ (1.5 equiv) to trap the water produced.

-

Stir at Room Temperature for 24 hours.

-

Filter off the MgSO₄ and concentrate.

-

Purification Tip: Do not use standard silica gel, which can degrade the ester. Use Boric Acid-impregnated Silica or rapid filtration through a neutral alumina plug.

Part 3: Advanced Troubleshooting (The "Ortho-Effect")

The ortho position of the carboxylic acid creates a unique equilibrium that confuses many researchers.

The Boroxine/Anhydride Trap: Unlike para-substituted boronic acids, 2-CPBA can dehydrate internally or trimerize to form boroxines even at moderate temperatures.

-

Symptom: White precipitate forms during the reaction in non-polar solvents (e.g., Toluene reflux).

-

Cause: The reaction generates water. If you use a Dean-Stark trap to remove water (to drive an esterification, for example), you may inadvertently drive the formation of insoluble boroxine anhydrides.

-

Solution: Add a small amount of water or alcohol back into the system if the reaction stalls, or switch to a base that generates water in situ (e.g., Hydroxide bases vs. Carbonate bases).

Data Table: Solvent Compatibility Guide for 2-CPBA

| Solvent System | Solubility Rating | Suitability for 2-CPBA | Notes |

| Hexane / Pentane | < 0.1 mg/mL | Unsuitable | Will not dissolve. Use only for precipitation/washing. |

| Pure Toluene | < 1 mg/mL | Poor | Requires high heat; risk of boroxine precipitation. |

| DCM / Chloroform | Moderate | Fair | Soluble, but often requires large volumes. |

| THF / Dioxane | High | Excellent | Good for anhydrous reactions. |

| MeOH / EtOH | Very High | Excellent | Best for dissolving, but can interfere with some catalysts. |

| Toluene : EtOH (4:1) | High | Recommended | The standard "workhorse" solvent system. |

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use MIDA boronates instead of Pinacol esters? A: Yes. MIDA boronates are excellent for iterative couplings and are generally stable. However, they are highly polar and usually require polar aprotic solvents (DMSO, MeCN) or specific elution gradients. If your goal is solubility in non-polar solvents (Toluene), the Pinacol ester is superior to the MIDA boronate.

Q: I see a spot on TLC that doesn't move in Hexane/EtOAc. Is that my product? A: Likely not. Free 2-CPBA streaks badly or stays at the baseline on standard silica TLC plates due to interaction with silanols. To monitor the reaction, take a small aliquot, quench with pinacol in MeOH, and run the TLC of the in-situ formed ester.

Q: Why is my yield low despite the solution being clear? A: Check your catalyst system. The carboxylic acid group on 2-CPBA can coordinate to Palladium, potentially poisoning the catalyst. Ensure you are using at least 2.5 - 3.0 equivalents of base to fully deprotonate the carboxylic acid (forming the carboxylate) and the boronic acid, preventing this coordination.

References

-

Solubility & Physical Properties: Lienhard, G. E. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Supports the data regarding low solubility of carboxyphenylboronic acids in non-polar media.

-

Boroxine Equilibrium: Tokunaga, Y., et al. (2002).[1] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2. Establishes the entropy-driven dehydration of boronic acids to boroxines.

-

Suzuki-Miyaura Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. The foundational text for solvent selection (Toluene/Ethanol/Water systems).

-

Pinacol Ester Purification: Hitosugi, S., et al. (2012).[2] A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Organic Chemistry. Provides the protocol for using boric acid-impregnated silica to prevent decomposition.

Sources

Technical Support Center: Strategies for Removing Unreacted Boronic Acid

Welcome to the technical support center for purification challenges in modern organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet often frustrating task of removing unreacted boronic acids and their byproducts from reaction mixtures. The following content, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted boronic acid so critical?

Complete removal of boronic acid is crucial for several reasons. From a practical standpoint, residual boronic acid can interfere with downstream reactions, poison catalysts, or complicate the isolation and crystallization of the desired product. In the context of drug development, arylboronic acids can be considered potential genotoxic impurities (PGIs), and their levels in active pharmaceutical ingredients (APIs) must be strictly controlled.[1] Furthermore, leftover boronic acid can complicate NMR interpretation and lead to inaccurate yield calculations.

Q2: What are the primary strategies for removing boronic acid from a reaction mixture?

The main strategies exploit the unique chemical properties of boronic acids, namely their Lewis acidity and their ability to form reversible covalent complexes with diols.[2] The most common methods include:

-

Liquid-Liquid Extraction: Utilizing basic aqueous solutions to convert the boronic acid into its water-soluble boronate salt.

-

Chromatography: Standard silica gel chromatography, though often challenging due to the polarity and potential for streaking of boronic acids.[3][4]

-

Scavenging Resins: Employing solid-supported reagents that selectively bind to boronic acids, allowing for simple filtration-based removal.

-

Solid-Phase Extraction (SPE): Using cartridges packed with a sorbent that retains the boronic acid.

-

Crystallization: Purifying a solid product away from soluble boronic acid impurities.[1][3]

The choice of method depends on the specific properties of the boronic acid, the desired product, and the scale of the reaction.

Q3: How does the pKa of a boronic acid influence the purification strategy?

A boronic acid's acidity is a key factor in purification, particularly for extraction-based methods. Boronic acids are Lewis acids with a typical pKa of around 9.[2][5] However, upon forming a tetrahedral boronate complex with hydroxide or other Lewis bases, the pKa of the resulting species is lowered to approximately 7.[2][5]

This equilibrium is central to basic aqueous extraction: R-B(OH)₂ + 2 H₂O ⇌ [R-B(OH)₃]⁻ + H₃O⁺

Aqueous washes with a pH significantly above the boronic acid's pKa (e.g., pH 11-12) will shift this equilibrium to the right, forming the water-soluble anionic boronate species, which partitions into the aqueous layer. The acidity, and thus the ease of extraction, is influenced by substituents on the boronic acid; electron-withdrawing groups decrease the pKa, making the acid stronger and easier to extract with a weaker base, while electron-donating groups have the opposite effect.[6]

Troubleshooting and In-Depth Guides

This section addresses specific experimental challenges and provides detailed protocols and the scientific rationale behind them.

Scenario 1: My basic aqueous wash failed to remove the boronic acid. What went wrong and what should I do next?

This is a common issue, especially with large, hydrophobic boronic acids which have poor solubility in the aqueous phase even after being converted to the boronate salt.

Causality Analysis:

-

Insufficient Basicity: The pH of the aqueous wash may not be high enough to deprotonate the boronic acid effectively. A simple saturated sodium bicarbonate wash (pH ~8.2) may be insufficient for many boronic acids.

-

High Lipophilicity: A highly nonpolar organic group (R) on the boronic acid (R-B(OH)₂) can cause the corresponding boronate salt to be retained in the organic layer, preventing its extraction into the aqueous phase.

-

Phase Transfer Issues: Poor mixing or the formation of emulsions can limit the efficient transfer of the boronate salt into the aqueous phase.

Solutions & Protocols:

-

Increase Basicity: Use a more potent base for the wash, such as 1-2 M NaOH or KOH, to ensure the pH is well above the boronic acid's pKa.[4][7]

-

Phase-Transfer Catalysis: For particularly stubborn hydrophobic boronic acids, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate salt across the phase boundary.

-

Specialized Extractions: An extraction with a solution of sorbitol or mannitol under basic conditions can be highly effective. These diols form a stable, charged complex with the boronate, dramatically increasing its aqueous solubility.[8]

-

Volatilization: For some boronic acids, repeated co-evaporation with methanol can remove them as the volatile trimethyl borate ester.[4][9]

Workflow: Decision-Making for Boronic Acid Removal

Caption: Decision workflow for selecting a boronic acid removal strategy.

Scenario 2: My product and the boronic acid are co-eluting during column chromatography. How can I improve the separation?

Co-elution is a frequent problem because many boronic acids are polar enough to streak on silica gel, overlapping with a wide range of product polarities.[3]

Causality Analysis:

-

Streaking on Silica: The Lewis acidic boron atom can interact strongly with the silanol groups on the silica surface, leading to broad peaks and "streaking" down the column.

-

Similar Polarity: The polarity of the boronic acid may simply be too close to that of the desired product in standard solvent systems (e.g., Hexane/Ethyl Acetate).

Solutions & Protocols:

-

Modify the Mobile Phase: Adding a small amount of a modifier to the eluent can significantly improve separation.

-

Acetic Acid (0.1-1%): The acid can help by protonating the silica surface or competing with the boronic acid for binding sites, often resulting in sharper peaks and better elution.[10]

-

Methanol: For more polar compounds, switching to a dichloromethane/methanol solvent system can provide a different selectivity profile.[4]

-

-

Use Modified Silica Gel:

-

Boric Acid-Treated Silica: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic esters, leading to better purification.[11][12]

-

Deactivated Silica: Using silica gel that has been deactivated with water or by using a less polar stationary phase like neutral alumina can sometimes prevent the boronic acid from sticking.[13]

-

-

Derivatization: Convert the boronic acid to a non-polar boronic ester (e.g., a pinacol ester) before chromatography. This often makes separation from a polar product much easier. The ester can then be hydrolyzed back to the acid if needed.

Scenario 3: How do I choose the most appropriate scavenger resin for my specific boronic acid?

Scavenger resins offer a powerful and convenient method for purification by simple filtration. The choice of resin depends on the binding mechanism.

Mechanism & Selection:

There are two primary types of boronic acid scavenger resins:

-

Diol-Based Resins: These resins have diol functional groups (like N-methyl-D-glucamine) immobilized on a solid support. They operate on the same principle as the diol-based extractions, forming a stable cyclic boronate ester at a pH above the boronic acid's pKa.[14] This is highly selective for boronic acids.

-

Amine-Based Resins: Resins like Diethanolaminomethyl Polystyrene (DEAM-PS) function as Lewis bases.[1][15] The nitrogen and hydroxyl groups chelate the boronic acid. These are effective scavengers for a variety of boronic acids.[16]

Mechanism of Diol-Based Scavenger Resin

Sources

- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmiweb.com [pharmiweb.com]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

- 9. Workup [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. xiamenbiotime.com [xiamenbiotime.com]

- 15. suprasciences.com [suprasciences.com]

- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]

Validation & Comparative

1H NMR Spectrum Analysis of 2-Carboxyphenylboronic Acid Dihydrate: A Comparative Technical Guide

Topic: 1H NMR spectrum analysis of 2-Carboxyphenylboronic acid dihydrate Content Type: Publish Comparison Guides.

Executive Summary

2-Carboxyphenylboronic acid (2-CPBA) is a critical intermediate in Suzuki-Miyaura couplings and the synthesis of bioactive benzoxaboroles.[1] However, its NMR analysis presents a unique challenge that frequently confuses researchers: the "Benzoxaborole Anomaly." [1]

Unlike its 3- and 4-substituted isomers, 2-CPBA does not exist primarily as an open boronic acid in solution.[1] Instead, it spontaneously cyclizes to form 1-hydroxy-2,1-benzoxaborol-3(1H)-one .[1] This guide provides a definitive analysis of this phenomenon, offering validated chemical shift data to distinguish the 2-isomer from its regioisomers and degradation products.[1]

Key Takeaway: If you are looking for a carboxylic acid peak at 12.0+ ppm and a B(OH)₂ singlet at 8.0 ppm, you will fail to verify this compound.[1] This guide explains why and what to look for instead.

Compound Profile & Structural Dynamics[1]

To interpret the NMR spectrum correctly, one must understand the dynamic equilibrium governing the molecule.[1]

The Cyclization Equilibrium

In solid state and polar aprotic solvents (like DMSO-d₆), the ortho-positioning of the boronic acid and carboxylic acid groups facilitates an intramolecular dehydration.

-

Form A (Open Acid): Theoretically exists but is thermodynamically disfavored in DMSO.[1]

-

Form B (Cyclic Benzoxaborole): The dominant species observed in NMR.[2]

-

Form C (Boroxine): The trimeric anhydride, typically minimized due to the stability of Form B.[1]

Figure 1: The spontaneous cyclization of 2-CPBA into its benzoxaborole form in DMSO-d₆.

Experimental Protocol

Objective: To obtain a high-resolution 1H NMR spectrum suitable for structural verification and purity analysis.

Reagents & Equipment[3]

-

Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% TMS.[1] Note: D₂O/NaOD is NOT recommended for initial identity verification as it shifts the equilibrium to the open anionic form.

-

Sample Mass: 5–10 mg.

-

Instrument: 400 MHz or higher (600 MHz recommended for splitting resolution).

-

Temperature: 298 K (25°C).[1]

Step-by-Step Workflow

-

Preparation: Dissolve 10 mg of 2-CPBA dihydrate in 0.6 mL of DMSO-d₆.

-

Equilibration: Allow the sample to sit for 5 minutes. The "dihydrate" water must equilibrate with the solvent.

-

Acquisition:

-

Pulse Angle: 30°

-

Relaxation Delay (D1): ≥ 10 seconds.[1] Critical: Boronic acid protons have long T1 relaxation times. Short delays lead to poor integration of the OH peak.

-

Scans: 16–32.

-

-

Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

Spectrum Analysis: The Benzoxaborole Signature[4]

The following data represents the Cyclic Benzoxaborole form, which is what you will observe.

Master Peak List (DMSO-d₆, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |

| 9.18 | Broad Singlet (s) | 1H | B-OH | Diagnostic Peak. Corresponds to the cyclic B-OH.[1] Not 2H (as in open acid).[1] |

| 7.90 – 7.95 | Doublet (d) | 1H | Ar-H (C7) | Ortho to Carbonyl (C=O).[1] Most deshielded aromatic. |

| 7.75 – 7.80 | Doublet (d) | 1H | Ar-H (C4) | Ortho to Boron.[1] |

| 7.60 – 7.70 | Triplet/Multiplet | 1H | Ar-H (C5/C6) | Meta protons.[1] |

| 7.50 – 7.58 | Triplet/Multiplet | 1H | Ar-H (C5/C6) | Meta protons.[1] |

| 3.35 – 3.45 | Broad Singlet | ~4-5H | H₂O | Includes "dihydrate" water + adventitious water.[1] |

| ~12.0 - 13.0 | ABSENT | -- | COOH | The "Missing" Peak. Confirms cyclization. |

Detailed Interpretation

1. The "Missing" Carboxylic Acid (12-13 ppm)

In a standard benzoic acid derivative, you expect a broad singlet >12 ppm.[1] Its absence is the primary proof of identity for 2-CPBA. The carboxylic acid oxygen has attacked the boron center, forming the ester linkage.

2. The Unique B-OH Singlet (9.18 ppm)[1]

-

Observation: A broad singlet at ~9.18 ppm.

-

Integration: Integrates to 1H , not 2H.

-

Why? In the open form, a boronic acid has two hydroxyls (-B(OH)₂).[1] In the cyclic form, one oxygen is part of the ring, leaving only one free hydroxyl group (-B(OH)-O-).[1]

3. The Aromatic Region (ABCD System)

The four aromatic protons are magnetically non-equivalent. The proton ortho to the carbonyl group (H7 in benzoxaborole numbering) is significantly deshielded (~7.92 ppm) due to the anisotropy of the carbonyl, distinct from the proton ortho to the boron.

Comparative Analysis

This section compares 2-CPBA against its common alternatives and isomers to aid in troubleshooting.

Scenario A: Isomer Differentiation (2- vs 3- vs 4-CPBA)

This is the most common error in QC. The 3- and 4- isomers cannot cyclize due to geometric constraints.[1]

| Feature | 2-CPBA (Target) | 3-CPBA / 4-CPBA (Isomers) |

| Dominant Form | Cyclic Benzoxaborole | Open Boronic Acid |

| COOH Signal | Absent | Present (Broad s, ~13.0 ppm) |

| B-OH Signal | 1H (Singlet, ~9.2 ppm) | 2H (Singlet, ~8.1 - 8.3 ppm) |

| Aromatic Pattern | Asymmetric (4 distinct env.)[1] | Symmetric (AA'BB') for 4-CPBA |

Scenario B: Dihydrate vs. Anhydride

Commercial 2-CPBA is sold as the "dihydrate."

-

Dihydrate: In DMSO, the crystal lattice water is released into the bulk solvent.[1] You will see a large water peak at ~3.33 ppm. The molecule itself cyclizes.

-

Anhydride (Boroxine): If the sample has been aggressively dried (heated under vacuum), you may generate the boroxine.[1]

-

Boroxine NMR: The B-OH peak at 9.18 ppm will disappear or diminish significantly. The aromatic peaks will shift slightly upfield.

-

Reversibility:[1] Adding a drop of D₂O will hydrolyze the boroxine back to the boronic acid/benzoxaborole equilibrium.

-

Decision Tree for Identification

Figure 2: Logic flow for distinguishing 2-CPBA from isomers and dehydrated forms.

Expert Insights & Troubleshooting

The "Disappearing" OH Peak

Problem: The peak at 9.18 ppm is broad or invisible. Cause: Proton exchange with water.[3] If the DMSO is "wet" (high water content), the B-OH proton exchanges rapidly with H₂O, broadening the signal into the baseline.[1] Solution: Use a fresh ampoule of DMSO-d₆. Alternatively, cool the sample to 273 K (0°C) to slow the exchange and sharpen the peak.

Quantification of Water (The "Dihydrate" Check)

To confirm the "dihydrate" stoichiometry:

-

Integrate the aromatic region (set to 4H).

-

Integrate the water peak at ~3.33 ppm.

-

Subtract the "blank" water integral (from a pure solvent tube).

-

Result: A stoichiometric dihydrate should show an excess water integral corresponding to ~4H (2 H₂O molecules) relative to the aromatic signal, though this is often variable due to the hygroscopic nature of DMSO.

pH Sensitivity

Avoid adding acid (HCl) or base (NaOH) during initial characterization.[1]

-

Base: Opens the ring to form the boronate anion [Ph-B(OH)₃]⁻, shifting aromatics upfield.[1]

-

Acid: Can force the equilibrium but generally does not prevent cyclization in 2-CPBA.

References

-

Adamczyk-Woźniak, A., et al. (2009).[1][2] Structural characterization of benzoxaboroles and their potential as drug scaffolds.[4] Journal of Molecular Structure. [1]

-

Sigma-Aldrich. (2023).[1][5] 2-Carboxyphenylboronic acid dihydrate Product Specification.[1]

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][6] Wiley-VCH.[1][7] [1]

-

Latsuzbaia, R., et al. (2020).[1][8] Benzoxaborole Stability and Equilibrium in Aqueous Media.[4] Royal Society of Chemistry Advances.

-

Gottlieb, H. E., et al. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] J. Org.[3][9] Chem. [1]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. cup.lmu.de [cup.lmu.de]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alkalisci.com [alkalisci.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. rsc.org [rsc.org]

- 9. par.nsf.gov [par.nsf.gov]

11B NMR shift of 2-Carboxyphenylboronic acid vs benzoxaborolone

Comparative Guide: B NMR Analysis of 2-Carboxyphenylboronic Acid vs. Benzoxaborolone

Executive Summary